molecular formula C8H7ClN2 B1597601 4-Chloro-2-methyl-1H-benzo[d]imidazole CAS No. 5599-82-6

4-Chloro-2-methyl-1H-benzo[d]imidazole

Cat. No. B1597601
CAS RN: 5599-82-6
M. Wt: 166.61 g/mol
InChI Key: LRJKAKFRLUGCMH-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1H-benzo[d]imidazole is a chemical compound with the empirical formula C8H7ClN2 . It is part of the benzimidazole family, which are heterocyclic aromatic organic compounds . This compound is a white or colorless solid that is highly soluble in water and other polar solvents .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methyl-1H-benzo[d]imidazole consists of a benzene ring fused with an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The compound also contains a chlorine atom and a methyl group attached to the benzimidazole core .


Physical And Chemical Properties Analysis

4-Chloro-2-methyl-1H-benzo[d]imidazole is a solid at room temperature . It has a molecular weight of 166.61 . The compound is highly soluble in water and other polar solvents .

Scientific Research Applications

Anticancer Applications

  • Synthesis of Anticancer Agents : Benzimidazole derivatives, including 4-Chloro-2-methyl-1H-benzo[d]imidazole, have been utilized in the synthesis of new compounds with promising anticancer activities. For instance, compounds synthesized using these derivatives demonstrated significant cytotoxic activity against different cancer cell lines, including HepG2 and PC12 (Nofal et al., 2014).

  • Benzimidazole–Thiazole Derivatives : The synthesis of benzimidazole–thiazole derivatives as potential anticancer agents has been explored. These compounds showed notable effectiveness against cancer cell lines, highlighting the potential of benzimidazole-based structures in cancer therapy (Tomorowicz et al., 2020).

Antimicrobial Applications

  • Antimycotic Activity : Benzimidazole derivatives have been synthesized and tested for their antimycotic (antifungal) activities. The structure-activity relationships of these compounds were explored, providing insights into their potential as antimycotic agents (Raga et al., 1992).

  • Antibacterial Properties : Research has been conducted on the DNA-binding properties and antibacterial activities of novel benzimidazole derivatives. These studies are crucial in the development of new antimicrobial agents (Mahmood et al., 2019).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Benzimidazole derivatives, including 4-Chloro-2-methyl-1H-benzo[d]imidazole, have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. The protective layer formation and mixed-type inhibition behavior were observed, indicating their effectiveness in corrosion protection (Ammal et al., 2018).

  • Experimental and Theoretical Investigations : Comprehensive assessments combining experimental and theoretical approaches have been carried out to understand the corrosion inhibition mechanisms of novel benzimidazole compounds, further emphasizing their applicability in this field (Chaouiki et al., 2020).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-chloro-2-methyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJKAKFRLUGCMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363316
Record name 4-Chloro-2-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-1H-benzo[d]imidazole

CAS RN

5599-82-6
Record name 4-Chloro-2-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Chen, RF Graceffa, AA Boezio - Organic letters, 2016 - ACS Publications
Regioselective N-alkylation of 1,3-azoles is a valuable transformation. Organomagnesium reagents were discovered to be competent bases to affect regioselective alkylation of various …
Number of citations: 33 pubs.acs.org

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